2-Amino-3-(6-aminopyridin-2-yl)propanoicaciddihydrochloride
Description
2-Amino-3-(6-aminopyridin-2-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative featuring a pyridine ring substituted with an amino group at position 5. Its structure combines a propanoic acid backbone with a 6-aminopyridin-2-yl side chain, stabilized as a dihydrochloride salt.
Properties
IUPAC Name |
2-amino-3-(6-aminopyridin-2-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c9-6(8(12)13)4-5-2-1-3-7(10)11-5;;/h1-3,6H,4,9H2,(H2,10,11)(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZDWPRBCXXPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)CC(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-3-(6-aminopyridin-2-yl)propanoicaciddihydrochloride typically involves the reaction of 6-aminopyridine with a suitable amino acid derivative under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-3-(6-aminopyridin-2-yl)propanoicaciddihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Amino-3-(6-aminopyridin-2-yl)propanoicaciddihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(6-aminopyridin-2-yl)propanoicaciddihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and pyridine groups in the compound allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Structural Variations and Key Features
The compound’s closest analogs differ in pyridine substitution patterns, stereochemistry, and salt forms. Below is a detailed comparison based on available data (Table 1):
Table 1: Structural and Physicochemical Comparison
| Compound ID | Structure | Substituent Position | Stereochemistry | Salt Form | Purity | CAS Number |
|---|---|---|---|---|---|---|
| QP-5951 | (R)-2-Amino-3-(pyridin-2-yl)propanoic acid | Pyridin-2-yl (no amino group) | R-configuration | Dihydrochloride | 95% | [74104-85-1] |
| QG-9844 | (S)-2-Amino-3-(pyridin-4-yl)propanoic acid | Pyridin-4-yl (no amino group) | S-configuration | Dihydrochloride | 97% | [178933-04-5] |
| QN-6783 | 2-Amino-3-(pyridin-4-yl)propanoic acid | Pyridin-4-yl (no amino group) | Racemic | Hydrochloride | 95% | [1624260-21-4] |
Key Differences and Implications
Substituent Position and Functionalization: The target compound’s 6-aminopyridin-2-yl group introduces an additional amino substituent on the pyridine ring compared to QP-5951 (pyridin-2-yl) or QG-9844 (pyridin-4-yl). This modification likely enhances solubility and hydrogen-bonding capacity, which could improve bioavailability or target binding . Analogs like QN-6783 lack stereochemical specification (racemic), whereas QP-5951 (R-configuration) and QG-9844 (S-configuration) highlight the importance of chirality in biological activity.
Salt Form and Stability :
- The dihydrochloride salt (QP-5951, QG-9844, and the target compound) may offer superior stability and solubility in aqueous media compared to the hydrochloride form (QN-6783).
Purity and Synthetic Feasibility: Purity levels range from 95% to 97%, with QG-9844 achieving the highest purity (97%).
Biological Activity
2-Amino-3-(6-aminopyridin-2-yl)propanoic acid dihydrochloride is a compound of significant interest in the realm of neuropharmacology. Its structure features an amino acid backbone with a pyridine ring, which contributes to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C8H13Cl2N3O2
- Molecular Weight: 254.11 g/mol
- Solubility: The presence of two hydrochloride groups enhances its solubility in aqueous solutions, facilitating its use in biological studies.
Research indicates that 2-Amino-3-(6-aminopyridin-2-yl)propanoic acid dihydrochloride acts as a modulator of neurotransmitter systems, particularly influencing glutamatergic signaling pathways. It has been shown to interact with various glutamate receptors, which are critical in neuronal excitability and synaptic plasticity.
Interaction Studies
Key findings from interaction studies include:
- Binding Affinity: The compound exhibits strong binding affinity for specific glutamate receptors, potentially enhancing or inhibiting neurotransmission depending on the receptor subtype involved.
- Efficacy in Animal Models: Studies have demonstrated its efficacy in reducing excitotoxicity in models of neurological disorders, suggesting a neuroprotective role.
Biological Activity
The biological activities of 2-Amino-3-(6-aminopyridin-2-yl)propanoic acid dihydrochloride can be summarized as follows:
| Activity | Description |
|---|---|
| Neuroprotection | Protects neurons from damage due to excitotoxicity, relevant in conditions like stroke and epilepsy. |
| Modulation of Neurotransmission | Alters the release and uptake of neurotransmitters, particularly glutamate. |
| Potential Therapeutic Uses | Investigated for treatment options in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. |
Case Studies and Research Findings
- Neuroprotective Effects: A study involving animal models of ischemia showed that administration of the compound significantly reduced neuronal loss and improved functional outcomes post-injury.
- Glutamate Receptor Modulation: Research highlighted its role in modulating NMDA receptor activity, which is crucial for learning and memory processes. The compound was found to enhance synaptic plasticity in hippocampal slices.
- Behavioral Studies: In behavioral tests assessing anxiety and depression-like symptoms, subjects treated with the compound exhibited reduced anxiety levels compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
